Cas no 182561-27-9 ((3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1))

182561-27-9 structure
Nome del prodotto:(3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1)
(3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1)
- (3S)-3-Amino-2,3,4,5-Tetrahydro-2-Oxo-1h-1-Benzazepine-1-Acetatic Acid1,2-Dimethylethyl Ester, (2r,3r)-2,3-Dihydroxybutanedioate
- (3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimeth
- (3S)-3-AMINO-2,3,4,5-TETRAHYDRO-2-OXO-1H-1-BENZAZEPINE-1-ACETATIC ACID1,2-DIMETHYLETHYL ESTER, (2R,3R)-2,3-DIHYDROXYBUT...
- (3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester,...
- (3S)-3-Amino-2,3,4,5-Tetrahydro-2-Oxo-1H-1-Benzazepine-1-AcetaticAcid1,2-DimethylethylEster,(2R,3R)-2,3-Dihydroxybutanedioate(1:1)
- T-Butyl 3s-amino-2,3,4,5-tetrahydro-1h-1benaepin-2-one-1-acetate-tartrate
- AS-82241
- (S)-tert-Butyl2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate(2R,3R)-2,3-dihydroxysuccinate
- Tert-butyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid
- (S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate (2R,3R)-2,3-dihydroxysuccinate
- 182561-27-9
- D96020
- tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate
- A26002
- 117770-66-8
-
- Inchi: InChI=1S/C16H22N2O3.C4H6O6/c1-3-11(2)21-15(19)10-18-14-7-5-4-6-12(14)8-9-13(17)16(18)20;5-1(3(7)8)2(6)4(9)10/h4-7,11,13H,3,8-10,17H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11?,13-;1-,2-/m01/s1
- Chiave InChI: SMVCNOHOEVTUAS-VUBHDIFTSA-N
- Sorrisi: CCC(OC(CN1C(=O)[C@@H](N)CCC2=CC=CC=C12)=O)C.OC([C@@H]([C@H](C(=O)O)O)O)=O
Proprietà calcolate
- Massa esatta: 440.17900
- Massa monoisotopica: 440.17948047g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 31
- Conta legami ruotabili: 7
- Complessità: 537
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 188Ų
Proprietà sperimentali
- PSA: 187.69000
- LogP: 0.27750
(3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1) Letteratura correlata
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
182561-27-9 ((3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1)) Prodotti correlati
- 1152914-93-6(2-(1-methyl-1H-pyrazole-4-sulfonamido)acetic acid)
- 898074-75-4(N-ethyl-3,4-dimethylbenzene-1-sulfonamide)
- 2098105-72-5(2-(3-Aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one)
- 1361646-96-9(2-Chloro-4-(2,4,6-trichlorophenyl)-3-(trifluoromethyl)pyridine)
- 85319-76-2(Benzaanthracene-11-acetic Acid Ethyl Ester)
- 35145-36-9(2-(4-amino-2-chlorophenoxy)acetic acid)
- 2580240-40-8(5-{(tert-butoxy)carbonylamino}-2-(thiomorpholin-4-yl)benzoic acid)
- 1368465-86-4(4-(2,3,4-trifluorophenyl)butanoic acid)
- 174732-96-8(N-Boc-3-hydroxy-DL-phenylalanine)
- 86963-38-4((s)-1-Phenylethanesulfonic acid)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
